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Compound of Interest

Compound Name: 5-Carboxy Imazapyr

Cat. No.: B1155145

Disclaimer: The following toxicological profile is for the herbicide Imazapyr. Extensive literature
searches did not yield a specific, detailed toxicological profile for 5-Carboxy Imazapyr, which
has been identified as an impurity of the related herbicide, Imazethapyr. Given the data gap for
5-Carboxy Imazapyr, this guide provides a comprehensive overview of the toxicological data
for the structurally related and widely studied compound, Imazapyr. This information is intended
for researchers, scientists, and drug development professionals.

Executive Summary

Imazapyr is a non-selective, systemic herbicide with low acute toxicity to mammals. It is not
considered to be carcinogenic, mutagenic, or a reproductive or developmental toxicant at
doses relevant to human exposure. The primary mode of action in plants is the inhibition of the
enzyme acetohydroxyacid synthase (AHAS), which is not present in animals, contributing to its
selective toxicity. This document provides a detailed summary of the available toxicological
data for Imazapyr, including quantitative data, experimental methodologies, and visual
representations of toxicological testing workflows.

Pharmacokinetics and Metabolism

Following oral administration in rats, Imazapyr is rapidly and extensively absorbed. The
majority of the administered dose is excreted unchanged in the urine (68-95%) and to a lesser
extent in the feces (5.5-33%) within 24 to 48 hours.[1][2] The biological half-life in rats is less
than one day.[1][2] There is no significant bioaccumulation in tissues.[1] Metabolism is limited,
with the parent compound being the major component found in excreta.[1][2]
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Acute Toxicity

Imazapyr exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of Imazapyr

Value (mg/kg

Species Route Endpoint Reference
bw)

Rat Oral LD50 >5000 [1][3]
Rabbit Oral LD50 >5000 [1]

Dog Oral LD50 >5000 [1]

Rat Dermal LD50 >2000 [11[3]
Rabbit Dermal LD50 >2000 [1][3]

Rat Inhalation LC50 >5.1 mg/L (4h) [4]

Imazapyr is not a skin irritant but can cause moderate to severe eye irritation.[1][4] It is not a
dermal sensitizer in guinea pigs.[1][3]

Experimental Protocols: Acute Oral Toxicity (OECD 420)

The acute oral toxicity of Imazapyr was likely determined using a method similar to the OECD
420 Fixed Dose Procedure. This method involves the following general steps:

Animal Selection: Healthy, young adult rats (e.g., Sprague-Dawley strain) of a single sex
(typically females) are used.

e Housing and Fasting: Animals are housed in standard laboratory conditions and fasted
overnight prior to dosing.

o Dose Administration: A single oral dose of the test substance is administered via gavage.
The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

o Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for at least 14 days.
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» Necropsy: All animals are subjected to a gross necropsy at the end of the observation

Acute Oral Toxicity Testing Workflow (OECD 420)
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Acute Oral Toxicity Testing Workflow

Chronic Toxicity and Carcinogenicity

Long-term studies in mice and rats have shown no evidence of carcinogenicity.

Table 2: Chronic Toxicity and Carcinogenicity

of Imazapyr

NOAEL
. . Effects
Species Duration Route (mgl/kg Reference
Observed
bw/day)
No treatment-
) 1301 (highest
Mouse 18 months Dietary related [1]
dose tested)
effects
No treatment-
) related
) 503 (highest
Rat 2 years Dietary effects or [1]
dose tested) ] o
carcinogenicit
y
282.1 No treatment-
Dog 1 year Dietary (highest dose  related [1]
tested) effects
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Experimental Protocols: Combined Chronic
Toxicity/Carcinogenicity Study (OECD 452)

A typical combined chronic toxicity and carcinogenicity study for a substance like Imazapyr
would follow a protocol similar to OECD Guideline 452:

Animal Selection: Rodents (e.g., Fischer 344 rats) of both sexes are used.

o Dose Administration: The test substance is administered daily in the diet for a period of 24
months. At least three dose levels and a concurrent control group are used.

« In-life Observations: Daily clinical observations, weekly body weight and food consumption
measurements, and periodic hematology and clinical chemistry evaluations are conducted.

o Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are
recorded, and a comprehensive list of tissues is collected for histopathological examination.

o Data Analysis: The incidence and severity of neoplastic and non-neoplastic lesions are
analyzed to determine the carcinogenic potential and chronic toxicity of the substance.

Genotoxicity

Imazapyr has been tested in a range of in vitro and in vivo genotoxicity assays and has
consistently shown no evidence of genotoxic potential.[1]

Table 3: Genotoxicity of Imazapyr
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Assay Type Test System Result Reference
Salmonella
In vitro Gene Mutation  typhimurium (Ames Negative [5]

test)

In vitro Chromosomal Chinese Hamster

) Negative [5]
Aberration Ovary (CHO) cells
) ) Mouse Lymphoma ]
In vitro Gene Mutation Negative [5]
Assay
In vivo Chromosomal Mouse Micronucleus )
) Negative [1]
Aberration Test

_ Unscheduled DNA _
In vivo DNA Damage ) Negative [5]
Synthesis (UDS)

Experimental Protocols: In Vitro Mammalian Cell Gene
Mutation Test (OECD 476)

The mouse lymphoma assay, a common in vitro test for gene mutation, generally follows these
steps:

o Cell Culture: Mouse lymphoma L5178Y cells are cultured in appropriate media.

o Exposure: The cells are exposed to the test substance at various concentrations, with and
without metabolic activation (S9 mix), for a defined period.

o Mutation Expression: After exposure, the cells are washed and cultured for a period to allow
for the expression of any induced mutations.

o Selection: Cells are then plated in a selective medium (e.g., containing trifluorothymidine)
that allows only the mutant cells to grow.

e Colony Counting: The number of mutant colonies is counted, and the mutation frequency is
calculated and compared to the control.
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Reproductive and Developmental Toxicity

Imazapyr is not considered a reproductive or developmental toxicant.

Table 4: Reproductive and Developmental Toxicity of Imazapyr

NOAEL
) Effects
Species Study Type Route (mglkg Reference
Observed
bwiday)
No effects on
parental
1471.8
2-Generation ) ) toxicity,
Rat ] Dietary (highest dose ) [1]
Reproduction offspring
tested) o
toxicity, or
reproduction
) No
Development 1000 (highest
Rat Gavage embryo/fetal [1]
al dose tested) o
toxicity
) Development 400 (highest No
Rabbit Gavage [1]

al

dose tested)

teratogenicity

Experimental Protocols: Reproduction/Developmental

Toxicity Screening Test (OECD 421)

A two-generation reproduction study, a comprehensive assessment of reproductive toxicity,

typically involves:

o Parental Generation (FO): Male and female animals are administered the test substance in

their diet for a pre-mating period, during mating, gestation, and lactation.

e Mating and Offspring (F1): FO animals are mated to produce the F1 generation.

Reproductive performance (e.g., fertility, gestation length) and offspring viability and growth

are assessed.
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e F1 Generation: Selected F1 offspring are continued on the test diet and subsequently mated

to produce the F2 generation.

» Observations: Both generations are observed for clinical signs of toxicity, effects on
reproductive parameters, and developmental abnormalities in the offspring.

o Pathology: At termination, a complete necropsy and histopathological examination of
reproductive organs are performed on the FO and F1 adults.
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Two-Generation Reproductive Toxicity Study Workflow

FO Generation: Pre-mating Dosing

:

FO Mating

:

FO Gestation & Lactation

'

F1 Generation Born

:

F1 Selection & Dosing

:

F1 Mating

:

F1 Gestation & Lactation

:

F2 Generation Born

FO Necropsy & Histopathology

F1 Necropsy & Histopathology

Click to download full resolution via product page

Two-Generation Reproductive Toxicity Study Workflow
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Ecotoxicity

Imazapyr is practically non-toxic to birds, fish, and aquatic invertebrates.

Table 5: Ecotoxicity of Imazapyr

Organism Test Type Endpoint Value Reference
Bobwhite Quail Acute Oral LD50 >2150 mg/kg [3]
Mallard Duck Acute Oral LD50 >2150 mg/kg [3]
Rainbow Trout 96-hour LC50 >100 mg/L [3]
Bluegill Sunfish 96-hour LC50 >100 mg/L [3]

Daphnia magna
48-hour EC50 >100 mg/L [3]
(water flea)

Mode of Action

The herbicidal activity of Imazapyr is due to the inhibition of the plant enzyme acetohydroxyacid
synthase (AHAS), also known as acetolactate synthase (ALS).[1][6] This enzyme is essential
for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.
[1][6] Since this enzyme is not present in animals, which obtain these essential amino acids
from their diet, Imazapyr has a high degree of selectivity.

Branched-Chain Amino Acids
(Valine, Leucine, Isoleucine)

Inhibits __f Acetohydroxyacid Synthase (AHAS) | _Catalyzes

Imazapyr === i (in Plants)

Protein Synthesis & Cell Growth
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Imazapyr's Mode of Action in Plants

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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